Product packaging for 3-(3-Chlorophenyl)hexane-2,5-dione(Cat. No.:CAS No. 583887-43-8)

3-(3-Chlorophenyl)hexane-2,5-dione

Cat. No.: B14230315
CAS No.: 583887-43-8
M. Wt: 224.68 g/mol
InChI Key: BAGGAWZFVUIVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Chlorophenyl)hexane-2,5-dione is a chlorophenyl-substituted aliphatic diketone of high interest in neurotoxicological and mechanistic biochemistry research. This compound is structurally analogous to the well-characterized neurotoxin hexane-2,5-dione (2,5-hexanedione), which is a known toxic metabolite responsible for the peripheral neuropathy associated with n-hexane and 2-hexanone exposure . The chronic toxicity of these compounds manifests as tingling, muscular weakness, cramps, and in severe cases, atrophy of skeletal muscles and vision problems, stemming from a degeneration of the peripheral nervous system . The primary mechanism of action for diketones of this class involves their reaction with lysine residues in axonal proteins. This occurs via Schiff base formation, followed by cyclization to form pyrroles. Subsequent oxidation of these pyrrole residues leads to protein cross-linking and denaturation, which critically perturbs axonal transport and function, ultimately causing nerve cell damage . The introduction of a 3-chlorophenyl group to the diketone core structure is expected to alter its electronic properties, lipophilicity, and metabolic profile compared to the parent 2,5-hexanedione. This makes this compound a valuable reagent for structure-activity relationship (SAR) studies. Researchers can use it to investigate how aromatic substituents influence the potency, kinetics, and specific protein targets involved in the neurotoxic mechanism. It serves as a critical tool for probing the biochemical pathways of neurotoxicity and protein adduction. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO2 B14230315 3-(3-Chlorophenyl)hexane-2,5-dione CAS No. 583887-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

583887-43-8

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

3-(3-chlorophenyl)hexane-2,5-dione

InChI

InChI=1S/C12H13ClO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3

InChI Key

BAGGAWZFVUIVFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)Cl)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 3 Chlorophenyl Hexane 2,5 Dione and Analogous Diketones

Direct Synthetic Routes to 3-(3-Chlorophenyl)hexane-2,5-dione

Direct synthesis aims to construct the target molecule by forming its key carbon-carbon bonds and introducing the necessary functional groups from simpler, acyclic precursors.

The formation of the carbon skeleton of a 1,4-diketone is the cornerstone of its direct synthesis. Several powerful C-C bond-forming reactions are employed for this purpose, including the Stetter reaction, palladium-catalyzed couplings, and various radical additions.

The Stetter reaction is a prominent method that involves the conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, catalyzed by a nucleophile like a thiazolium salt or N-heterocyclic carbene (NHC). nih.govacs.org This reaction reverses the normal polarity of the aldehyde's carbonyl carbon (umpolung), allowing it to act as a nucleophile. nih.gov For the synthesis of the title compound, this could hypothetically involve the reaction of 3-chlorobenzaldehyde (B42229) with methyl vinyl ketone. Research has demonstrated the synthesis of various arenoxy-substituted 1,4-diketones with good yields using this method. nih.govacs.org

Palladium-catalyzed coupling reactions offer another versatile route. One such strategy involves the carbonylative addition of organozinc reagents to α,β-unsaturated ketones in the presence of carbon monoxide. oup.comorganic-chemistry.org This approach can assemble unsymmetrical 1,4-diketones in a one-pot, multi-component reaction. oup.comoup.com A potential pathway to this compound could involve the palladium-catalyzed coupling of a (3-chlorophenyl)zinc halide with an appropriate enone precursor under a carbon monoxide atmosphere.

Radical-based methods have also emerged as a powerful tool. A light-driven, three-component process using an aryl halide, carbon monoxide, and an alkene can yield 1,4-diketones. organic-chemistry.org Similarly, visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, often catalyzed by an organic dye, provides an efficient pathway to 1,4-dicarbonyls. organic-chemistry.org

Table 1: Comparison of C-C Bond Formation Strategies for 1,4-Diketone Synthesis
MethodKey ReactantsCatalyst/ReagentKey FeaturesReference
Stetter ReactionAldehyde + α,β-Unsaturated KetoneN-Heterocyclic Carbene (NHC) or Thiazolium SaltUmpolung of aldehyde; forms C-C bond at the α-position. nih.govacs.org
Palladium-Catalyzed CouplingOrganozinc Halide + Enone + COPd(0) SpeciesOne-pot, multi-component synthesis of unsymmetrical diketones. oup.comorganic-chemistry.orgoup.com
Indium-Mediated CouplingEnone + Acid ChlorideIn/InCl3 and Pd(0) CatalystForms water-tolerant indium homoenolates for coupling. organic-chemistry.org
Visible-Light Radical CouplingSilyl Enol Ether + α-BromocarbonylPhotoredox Catalyst (e.g., Eosin Y)Mild, light-induced reaction conditions. organic-chemistry.org

The introduction of the 3-chlorophenyl group is a critical step. This can be achieved either by using a starting material that already contains this moiety or by adding it to an intermediate.

In methods like the Stetter reaction, 3-chlorobenzaldehyde would serve as the starting material, directly incorporating the chlorophenyl group into the final structure. nih.gov In palladium-catalyzed cross-coupling reactions, a (3-chlorophenyl)zinc halide or a similar organometallic reagent would be used. oup.comorganic-chemistry.org

Alternatively, arylation reactions can be employed. While direct Friedel-Crafts alkylation or acylation on a pre-formed hexane-2,5-dione skeleton can be challenging due to multiple reactive sites, methods for the O-arylation of hydroxyl groups using diaryliodonium salts have been developed, which could potentially be adapted. researchgate.net More relevantly, the synthesis of trazodone (B27368) analogues has involved the reductive alkylation of piperazine (B1678402) with precursors containing a chlorophenyl group, demonstrating established methods for incorporating this moiety into complex molecules. mdpi.com The preparation of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine also highlights techniques for creating C-N and C-C bonds involving a chlorophenyl ring. google.com

Indirect Synthesis via Precursor Modification

Indirect routes begin with a molecule that already possesses the core diketone structure, which is then chemically altered to introduce the desired substituent.

2,5-Hexanedione (B30556) is a readily available and synthetically versatile platform chemical. wikipedia.orgresearchgate.net It can be synthesized from biomass-derived 2,5-dimethylfuran (B142691) or through the direct C-C coupling of acetone (B3395972). researchgate.netrsc.org The central C-H bonds at the 3- and 4-positions of the 2,5-hexanedione backbone are potential sites for functionalization.

One hypothetical approach to introduce the 3-chlorophenyl group would be through the formation of an enolate at the 3-position, followed by a coupling reaction with a suitable chlorophenyl electrophile. Studies on 2,5-hexanedione analogues have shown that introducing substituents at the 3-position significantly alters the molecule's chemical properties. nih.gov For instance, the introduction of electron-withdrawing groups can stabilize the resulting pyrroles formed upon reaction with primary amines. nih.gov This body of research supports the feasibility of modifying the hexanedione scaffold at the target position.

Oxidative coupling reactions provide a powerful method for synthesizing symmetrical and unsymmetrical 1,4-diketones. A classic approach is the oxidative coupling of ketone enolates using metal salts. For example, lithium enolates can be coupled using copper(II) chloride (CuCl₂) to form 1,4-diketones. acs.org

To synthesize this compound via this route, one could envision the oxidative cross-coupling of the enolate of acetone with the enolate derived from a ketone already bearing the chlorophenyl group, such as 1-(3-chlorophenyl)propan-2-one . Manganese(III) acetate (B1210297) is another oxidant used for the one-step synthesis of 1,4-diketones from ketones and alkenes. acs.org A modification of the Knorr oxidative coupling using sodium ethoxide and iodine has also proven effective for coupling β-keto esters, which can be precursors to diketones. tandfonline.com

Table 2: Selected Oxidation-Based Methods for 1,4-Diketone Synthesis
MethodOxidant/ReagentSubstratesReference
Oxidative Coupling of EnolatesCopper(II) ChlorideKetone Lithium Enolates acs.org
Oxidative Free-Radical ReactionManganese(III) AcetateKetones + Alkenes acs.org
Modified Knorr CouplingNaOEt / I₂β-Keto Esters tandfonline.com

Multi-component reactions that assemble the diketone framework in a single step are highly efficient. A convenient one-pot synthesis of 1,4-diketones can be achieved through the conjugate addition of lithium enolates of ketones to nitroalkenes, followed by in-situ hydrolysis. researchgate.net This strategy allows for the rapid construction of complex diketones from simple starting materials.

Another versatile three-component reaction involves combining an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile (such as indole (B1671886) or thiophenol) under aqueous, catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.org While the prompt mentions one-pot synthesis of 1,5-diketones, many of the principles are transferable to 1,4-diketone synthesis, as seen in the palladium-catalyzed five-component reaction that produces 1,4-diketones from organozinc halides, acryloyl chloride, and other reagents in a single pot. oup.comoup.com These condensation and coupling strategies highlight the modular nature of diketone synthesis, where different fragments can be combined to achieve the desired molecular architecture.

Stereoselective Synthesis and Chiral Induction in this compound Analogs

The creation of chiral centers with high enantioselectivity is a significant challenge in the synthesis of 3-aryl-hexane-2,5-dione analogs. Various strategies have been developed to achieve this, primarily focusing on the use of chiral catalysts to induce asymmetry in the formation of the carbon-carbon bonds.

One prominent approach involves the asymmetric Michael addition of enolates or their equivalents to α,β-unsaturated carbonyl compounds. The use of chiral catalysts, such as bifunctional chiral squaramides, has been shown to be effective in promoting the 1,4-Michael addition of α-thiocyanoindanones to azadienes, yielding chiral benzofuran (B130515) compounds containing a quaternary carbon center with good enantioselectivities (up to 90:10 er). mdpi.com This dual activation by the chiral catalyst, forming hydrogen bonds with both the nucleophile and the electrophile, guides the stereoselective formation of the product. mdpi.com

Another powerful strategy is the use of chiral metal complexes. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to enones has emerged as a reliable method for the synthesis of chiral 1,4-dicarbonyls. For instance, the reaction of cyclic enones with alkenyl gem-diboronate esters in the presence of a rhodium(I) catalyst and a chiral phosphine (B1218219) ligand can produce 1,4-keto-alkenylboronate esters with excellent enantiomeric ratios (up to >99:1 er). nih.gov These intermediates can then be readily oxidized to the corresponding 1,4-diketones. nih.gov The choice of the chiral ligand is crucial for achieving high stereoselectivity.

Similarly, cobalt-catalyzed semipinacol rearrangements of α,α-diarylallylic alcohols provide an alternative route to enantioenriched α-aryl ketones. st-andrews.ac.uk This method utilizes a chiral cobalt-salen catalyst to generate a carbocation surrogate, which then undergoes a 1,2-aryl migration to form the desired product with high enantioselectivity.

The following table summarizes representative examples of stereoselective synthesis of 1,4-diketone analogs, highlighting the catalysts, reaction conditions, and stereoselectivities achieved.

Catalyst/MethodReactantsProduct TypeYield (%)Enantiomeric Ratio (er)Reference
Chiral SquaramideAzadiene and α-ThiocyanoindanoneChiral Benzofuran with Quaternary Center43-66up to 90:10 mdpi.com
[Rh(coe)2Cl]2 / Chiral Phosphine Ligand (L5)Cyclohexenone and 1,1-Diborylalkene1,4-Ketoalkenylboronate Ester~83 (conv)99:1 nih.gov
(R,R)-Co(II)-salen catalystα,α-Diarylallylic alcoholα-Aryl Ketone9599:1 st-andrews.ac.uk
Visible Light / Chiral Phosphoric AcidArylalkyne, Benzoquinone, Hantzsch Esterα,α-Diarylketone99up to 90% ee researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,4-diketones to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, renewable starting materials, and catalysts that are efficient and can be recycled.

A significant advancement in green synthesis is the use of water as a reaction solvent. Three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and various nucleophiles have been successfully performed in water without the need for a catalyst, leading to the formation of 1,4-diketone scaffolds in a straightforward manner. rsc.orgresearchgate.net This method avoids the use of volatile and often toxic organic solvents.

Photocatalysis represents another powerful green chemistry tool. Visible-light-induced reactions, often employing organic dyes or metal complexes as photocatalysts, can promote the synthesis of complex molecules under mild conditions. For example, the synthesis of α,α-diarylketones has been achieved with excellent yields using visible light photoactivation in conjunction with a chiral phosphoric acid catalyst. researchgate.net This approach minimizes the need for high temperatures and harsh reagents. Furthermore, photocatalytic methods have been developed for the synthesis of γ-lactones from alkenes using Ru(bpy)3Cl2 as a photocatalyst in a reproducible and inexpensive protocol. acs.org

The use of sustainable catalysts is another key aspect of green chemistry. Manganese(III) porphyrin complexes have been employed as catalysts for the direct and regioselective one-pot oxidation of arylalkanes to 1,4-dicarbonyl compounds, using water as the main solvent. rsc.org This method offers a cheaper and more environmentally friendly alternative to catalysts based on heavier and more toxic metals.

The following table provides examples of green and sustainable approaches to the synthesis of 1,4-diketone analogs.

Green Chemistry ApproachCatalyst/ReagentSolventKey AdvantagesReference
Catalyst-free three-component reaction-WaterAvoids organic solvents and catalysts, straightforward procedure. rsc.orgresearchgate.net
Visible-light photocatalysisChiral Phosphoric AcidDCMMild reaction conditions, high yields and enantioselectivity. researchgate.net
Manganese(III) porphyrin-catalyzed oxidation(Diacetoxyiodo)benzeneWaterUse of a cheaper, less toxic metal catalyst and environmentally friendly solvent. rsc.org
Visible-light photocatalysisRu(bpy)3Cl2MeCNInexpensive and reproducible protocol for γ-lactone synthesis. acs.org

Advanced Spectroscopic and Structural Characterization of 3 3 Chlorophenyl Hexane 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 3-(3-Chlorophenyl)hexane-2,5-dione by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, with their multiplicity and coupling constants dictated by their substitution pattern. Protons on the hexane-2,5-dione backbone would resonate at higher fields. Specifically, the methyl protons (H1 and H6) adjacent to the carbonyl groups are expected to produce singlets or doublets, while the methylene (B1212753) (H4) and methine (H3) protons would show more complex splitting patterns due to coupling with neighboring protons.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H7.0 - 7.5Multiplet
H33.5 - 4.5Multiplet
H42.5 - 3.5Multiplet
H1/H62.0 - 2.5Singlet/Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the hexane (B92381) chain. The carbonyl carbons (C2 and C5) are characteristically found in the most downfield region of the spectrum, typically above 200 ppm. nih.gov The carbons of the chlorophenyl ring would generate several signals in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons (C1, C3, C4, and C6) would resonate in the upfield region of the spectrum. nih.govunsri.ac.id

Carbon Expected Chemical Shift (ppm)
C2/C5 (Carbonyl)> 200
Aromatic Carbons120 - 140
C340 - 50
C430 - 40
C1/C620 - 30

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the methine proton (H3) and the adjacent methylene protons (H4), as well as between the methylene protons (H4) and the other set of protons on the hexane chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the ¹H signals to their corresponding ¹³C signals. For example, the proton signal for the methine group (H3) would show a correlation to the carbon signal of C3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the phenyl ring and the hexane-2,5-dione chain. For instance, correlations would be expected between the methine proton (H3) and the aromatic carbons, as well as the carbonyl carbons (C2 and C5).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For aliphatic ketones, this band typically appears in the region of 1700-1725 cm⁻¹. libretexts.org The presence of two carbonyl groups might lead to a single, intense band or two closely spaced bands, depending on the coupling between their stretching vibrations.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch1700 - 1725Strong

Characterization of Aromatic and C-Cl Vibrations

The IR spectrum will also display characteristic absorptions for the aromatic ring and the carbon-chlorine bond.

Aromatic C-H and C=C Vibrations: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹. vscht.cz The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.orgvscht.cz

C-Cl Stretching Vibration: The stretching vibration of the carbon-chlorine (C-Cl) bond is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. spectroscopyonline.com The exact position can provide information about the substitution pattern on the aromatic ring.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-Cl Stretch600 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS can measure m/z values to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS provides an exact mass that can be compared against a theoretical value calculated from the most abundant isotopes of its constituent atoms. The capabilities of HRMS are crucial for analyte characterization in various fields, including pharmaceutical development and natural product research. nih.gov

The expected molecular formula for this compound is C₁₂H₁₃ClO₂. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this formula with high accuracy, typically within 5 parts per million (ppm).

Table 1: Theoretical vs. Expected Experimental Mass Data from HRMS

Parameter Value
Molecular Formula C₁₂H₁₃³⁵ClO₂
Theoretical Monoisotopic Mass 224.0626
Expected [M+H]⁺ Ion (Theoretical) 225.0704
Expected [M+Na]⁺ Ion (Theoretical) 247.0523

| Typical Mass Accuracy | < 5 ppm |

This interactive table outlines the theoretical mass values that would be used to confirm the elemental composition of the compound via HRMS.

The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that is crucial for structural elucidation. libretexts.org By analyzing the masses of the fragment ions, it is possible to piece together the structure of the parent molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A key feature in the mass spectrum would be the isotopic pattern of the chlorine atom, resulting in two peaks for each chlorine-containing fragment: one for the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope, two mass units higher.

Common fragmentation processes for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. The structure of this compound allows for several such cleavages. The fragmentation pathways are critical for confirming the connectivity of the atoms. nih.gov

Table 2: Predicted Mass Fragments of this compound

m/z (for ³⁵Cl) Proposed Fragment Structure Fragmentation Pathway
224 [C₁₂H₁₃ClO₂]⁺ Molecular Ion (M⁺)
181 [C₁₀H₁₀ClO]⁺ Loss of acetyl radical (•COCH₃)
167 [C₉H₈ClO]⁺ Loss of propanoyl radical (•CH₂COCH₃)
139 [C₈H₈Cl]⁺ Cleavage of the bond between C3 and C4, with charge retention on the chlorophenyl-containing fragment.
111 [C₆H₄Cl]⁺ Chlorophenyl cation

This interactive table presents the likely fragmentation patterns that would be observed in a mass spectrum, aiding in the structural confirmation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophores within this compound—the chlorophenyl group and the two carbonyl groups—are expected to produce a characteristic spectrum.

The chlorophenyl group contains π electrons that undergo π → π* transitions, typically resulting in strong absorption bands in the 200-280 nm region. The carbonyl groups (ketones) exhibit two types of transitions: a strong π → π* transition at shorter wavelengths and a weaker, symmetry-forbidden n → π* transition at longer wavelengths, often appearing as a shoulder on the main absorption band.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Chromophore Electronic Transition Expected λmax Range (nm)
Chlorophenyl Ring π → π* 250 - 280
Carbonyl Group (C=O) n → π* 280 - 320

| Carbonyl Group (C=O) | π → π* | 180 - 220 |

This interactive table summarizes the anticipated absorption bands in the UV-Vis spectrum based on the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide unequivocal proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. najah.edu Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking between the phenyl rings of adjacent molecules. researchgate.netresearchgate.net Such data is crucial for understanding the molecule's solid-state properties.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Gained
Unit Cell Dimensions a, b, c, α, β, γ; Defines the basic repeating unit of the crystal.
Space Group Symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom.
Bond Lengths e.g., C-C, C=O, C-Cl distances, confirming covalent structure.
Bond Angles e.g., O=C-C, C-C-C angles, defining molecular geometry.
Torsion Angles Defines the conformation, such as the rotation of the phenyl ring relative to the hexane chain.

| Intermolecular Contacts | Identifies non-covalent interactions governing crystal packing. |

This interactive table lists the key structural details that would be elucidated from a successful single-crystal X-ray diffraction experiment.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method for a molecule like this compound. nih.gov

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The compound would be retained on the column, and its retention time would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By analyzing a sample, the presence of impurities, such as starting materials, byproducts, or positional isomers (e.g., 3-(2-chlorophenyl)hexane-2,5-dione or 3-(4-chlorophenyl)hexane-2,5-dione), can be detected as separate peaks in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 5: Hypothetical RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

This interactive table outlines a typical set of starting conditions for an HPLC method designed to assess the purity of this compound.

Chemical Reactivity and Transformation Pathways of 3 3 Chlorophenyl Hexane 2,5 Dione

Reactions Involving the Diketone Functionality

The presence of two carbonyl groups separated by a two-carbon bridge in 3-(3-chlorophenyl)hexane-2,5-dione is the principal determinant of its chemical behavior. These carbonyls are susceptible to a variety of reactions typical of ketones, often with the potential for sequential or intramolecular events.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons in this compound are electrophilic and readily undergo nucleophilic attack. libretexts.org In such reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the two carbonyl groups can be influenced by the steric hindrance and electronic effects of the adjacent 3-chlorophenyl substituent.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add directly to one or both carbonyl centers to form the corresponding mono- or di-alcohols. jove.com Weaker nucleophiles can also participate in these additions, often as a prelude to subsequent cyclization reactions. jove.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Condensation Reactions with Nitrogen-Containing Reagents (e.g., Hydrazones, Pyrroles)

A significant and well-documented transformation of 1,4-diketones, including this compound, is their condensation with primary amines and related nitrogen-based nucleophiles. wikipedia.orgorganic-chemistry.orgdbpedia.org These reactions are fundamental to the synthesis of five-membered heterocyclic rings.

Pyrrole (B145914) Formation (Paal-Knorr Synthesis): The reaction of a 1,4-diketone with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions is known as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgdbpedia.orgbohrium.com For this compound, this reaction proceeds through the initial formation of a hemiaminal at one carbonyl, followed by an intramolecular attack of the nitrogen on the second carbonyl group. Subsequent dehydration steps lead to the formation of a substituted pyrrole. wikipedia.org The reaction with ammonia or an ammonium (B1175870) salt would yield an N-unsubstituted pyrrole, while a primary amine would result in an N-substituted pyrrole. organic-chemistry.org

Hydrazone and Pyridazine Formation: The reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives is also a characteristic reaction of 1,4-diketones. rsc.orgyoutube.com The initial reaction would likely form a monohydrazone, which can then undergo an intramolecular cyclization and dehydration to yield a dihydropyridazine. This can be further oxidized to the corresponding aromatic pyridazine. The reaction mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbons, followed by cyclization and elimination of water. rsc.orgyoutube.comresearchgate.net

Intramolecular Cyclization Reactions (e.g., to Cyclopentenones, Isoxazoles)

The 1,4-dicarbonyl arrangement in this compound facilitates intramolecular reactions to form five-membered rings. rsc.orgresearchgate.net

Cyclopentenone Formation: Under basic conditions, an intramolecular aldol (B89426) condensation can occur. A base would deprotonate one of the α-carbons (C-1 or C-4), creating an enolate. This enolate can then attack the other carbonyl group intramolecularly to form a five-membered ring alkoxide intermediate. Subsequent elimination of a water molecule results in the formation of a substituted cyclopentenone.

Isoxazole Formation: Isoxazoles can be synthesized from 1,4-diketones by reaction with hydroxylamine (B1172632) (NH₂OH). acs.orgnih.govrsc.orgrasayanjournal.co.in The mechanism is analogous to the Paal-Knorr synthesis, involving the formation of an oxime at one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration. nih.govrsc.org Depending on the reaction conditions, this can be a highly regioselective process. nih.govrsc.org

Table 1: Heterocyclic Products from Cyclization Reactions

Reagent Resulting Heterocycle
Primary Amine (R-NH₂) Substituted Pyrrole
Hydrazine (NH₂-NH₂) Substituted Pyridazine
Hydroxylamine (NH₂-OH) Substituted Isoxazole
Phosphorus Pentasulfide (P₄S₁₀) Substituted Thiophene
Acid Catalyst (e.g., H₂SO₄) Substituted Furan (B31954)

Tautomerism Studies: Keto-Enol Equilibrium Dynamics

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.orgpressbooks.pubmasterorganicchemistry.com Keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. pressbooks.pub For a 1,4-diketone, several enol forms are possible.

While most simple ketones favor the keto form at equilibrium, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. pressbooks.pubpearson.comvedantu.com In the case of this compound, enolization can lead to conjugated systems, which would offer some stabilization. The equilibrium can be catalyzed by either acid or base. libretexts.orgpressbooks.pub The presence of the bulky 3-chlorophenyl group may influence the conformational preferences and the relative stability of the different possible enol tautomers.

Transformations of the Hexane (B92381) Backbone

Beyond the reactivity of the carbonyl groups, the hexane backbone of the molecule can also undergo chemical transformations.

Oxidation and Reduction Chemistry

The oxidation state of the carbonyl carbons can be altered through oxidation and reduction reactions. ucr.edulibretexts.org

Reduction: The carbonyl groups of this compound can be reduced to hydroxyl groups. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the diketone into the corresponding 3-(3-chlorophenyl)hexane-2,5-diol. libretexts.org The product would be a mixture of diastereomers due to the formation of two new stereocenters at C-2 and C-5. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can also achieve this transformation.

Oxidation: While ketones are generally resistant to further oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds of the hexane backbone. ucr.edu For instance, oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) or certain chromium(VI) reagents under harsh conditions could potentially lead to the cleavage of the C-C bonds adjacent to the carbonyl groups, resulting in the formation of carboxylic acids. ucr.eduacs.org The Baeyer-Villiger oxidation, using a peroxyacid, could potentially insert an oxygen atom adjacent to one of the carbonyl groups to form an ester, though the regioselectivity of this reaction can be complex. ucr.edu

Functional Group Interconversions on the Alkane Chain

The hexane-2,5-dione backbone of this compound is a classic 1,4-dicarbonyl system, which is a versatile precursor for the synthesis of five-membered heterocyclic rings through the Paal-Knorr synthesis. This reaction involves the intramolecular cyclization and dehydration of the dione (B5365651), typically under acidic or basic conditions, to form substituted furans, pyrroles, and thiophenes.

The carbonyl groups themselves are susceptible to a range of functional group interconversions. For instance, selective reduction of one or both ketone functionalities can be achieved using various reducing agents. Sodium borohydride (NaBH₄) would likely reduce both ketones to hydroxyl groups, yielding the corresponding diol. More sterically hindered or chemoselective reagents could potentially achieve a mono-reduction. Complete reduction of the carbonyls to methylene (B1212753) groups (CH₂) can be accomplished under harsher conditions, such as the Wolff-Kishner or Clemmensen reductions.

Furthermore, the α-protons adjacent to the carbonyl groups are acidic and can be removed by a suitable base to form enolates. These enolates can then act as nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol condensations, allowing for further elaboration of the alkane chain.

Table 1: Potential Functional Group Interconversions on the Hexane-2,5-dione Moiety

Reaction TypeReagents and ConditionsProduct Type
Paal-Knorr Furan SynthesisAcid catalyst (e.g., H₂SO₄, TsOH), heat2-(3-Chlorophenyl)-5-methylfuran
Paal-Knorr Pyrrole SynthesisPrimary amine (R-NH₂), acid catalyst, heat1-Alkyl/Aryl-2-(3-chlorophenyl)-5-methylpyrrole
Paal-Knorr Thiophene SynthesisLawesson's reagent or P₄S₁₀, heat2-(3-Chlorophenyl)-5-methylthiophene
Carbonyl Reduction (Diol)NaBH₄ or LiAlH₄ in a suitable solvent3-(3-Chlorophenyl)hexane-2,5-diol
Carbonyl Reduction (Alkane)Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl)3-(3-Chlorophenyl)hexane
Enolate Formation/AlkylationBase (e.g., LDA, NaH), followed by an electrophile (e.g., R-X)Alkylated hexane-2,5-dione derivatives

Reactivity of the Chlorophenyl Moiety

The 3-chlorophenyl group provides a handle for a different set of chemical transformations, primarily centered around the carbon-chlorine bond and the aromatic ring itself.

Cross-Coupling Reactions and Aromatic Substitutions

The chlorine atom on the phenyl ring is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate efficient coupling.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would replace the chlorine atom with an alkyl, alkenyl, or aryl group.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, effectively adding a vinyl group to the aromatic ring.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine (primary or secondary) to form a new C-N bond, replacing the chlorine with an amino group.

Table 2: Representative Cross-Coupling Reactions for the Chlorophenyl Moiety

Reaction NameCoupling PartnerCatalyst System (Example)Product Feature
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂, SPhos, K₃PO₄Aryl-Aryl, Aryl-Alkyl bond
Heck-MizorokiAlkene (H₂C=CHR)Pd(OAc)₂, P(o-tolyl)₃, Et₃NAryl-Alkene bond
SonogashiraTerminal Alkyne (HC≡CR)PdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkyne bond
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuAryl-Amine bond

Derivatization of the Halogen for Further Functionalization

Beyond cross-coupling, the chloro group can be derivatized in other ways. For instance, under specific and often harsh conditions (high temperature and pressure), nucleophilic aromatic substitution (SₙAr) could be employed to replace the chlorine with nucleophiles like hydroxide, alkoxides, or cyanide. However, the lack of strong electron-withdrawing groups ortho or para to the chlorine makes this pathway less favorable than for other activated aryl halides.

Alternatively, the aryl chloride can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium metal) or an organolithium species (by lithium-halogen exchange). These highly reactive intermediates can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a diverse range of functional groups onto the aromatic ring.

Stability Studies of this compound in Various Chemical Environments

The stability of this compound is governed by the resilience of its constituent parts to different chemical conditions.

pH Stability: The compound is expected to be relatively stable at neutral pH. However, in strongly acidic or basic environments, the dicarbonyl moiety is prone to reactions. Strong acids can catalyze intramolecular cyclization (Paal-Knorr synthesis) or enolization. Strong bases can promote deprotonation at the α-carbons, leading to enolate formation, which could be followed by aldol-type condensation or other rearrangements. The C-Cl bond on the aromatic ring is generally stable to a wide range of pH.

Thermal Stability: Thermally, the molecule is likely to be robust to a certain point. At elevated temperatures, especially in the presence of acid or base catalysts, the aforementioned cyclization reactions to form heterocycles are likely to be accelerated. At very high temperatures, decomposition would be expected, potentially involving cleavage of the side chain from the aromatic ring or other fragmentation pathways.

Oxidative Stability: The alkane chain possesses tertiary C-H bonds that could be susceptible to oxidation under strong oxidizing conditions. The carbonyl groups are generally stable to further oxidation, but the rest of the alkane chain could be cleaved by potent oxidizing agents like potassium permanganate or ozone. The chlorophenyl group is relatively resistant to oxidation, although harsh conditions could lead to degradation of the aromatic ring.

Table 3: Predicted Stability Profile of this compound

EnvironmentPotential OutcomeAffected Moiety
Strong Acid (e.g., H₂SO₄)Intramolecular cyclization (e.g., to furan derivative)Hexane-2,5-dione
Strong Base (e.g., NaOH)Enolate formation, potential for aldol condensationHexane-2,5-dione
Elevated TemperatureAcceleration of cyclization reactions; potential decompositionWhole Molecule
Strong Oxidizing Agent (e.g., KMnO₄)Cleavage of the alkane chainHexane-2,5-dione
Palladium Catalyst SystemsCross-coupling at the C-Cl bondChlorophenyl

Elucidation of Reaction Mechanisms Involving 3 3 Chlorophenyl Hexane 2,5 Dione

Mechanistic Investigations of Cyclization and Ring-Closure Reactions

The intramolecular reactions of γ-diketones like 3-(3-chlorophenyl)hexane-2,5-dione are of significant interest due to their ability to form cyclic compounds. A prominent reaction is the intramolecular aldol (B89426) condensation, which can lead to the formation of five- or six-membered rings. libretexts.org

In the case of 2,5-hexanedione (B30556), the parent compound of the diketone in focus, base-catalyzed intramolecular aldol condensation yields a cyclopentenone product. libretexts.org The mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. This process is reversible, and the formation of the more stable, relatively strain-free five-membered ring is favored over a highly strained three-membered ring alternative. libretexts.orgquora.com This principle of forming thermodynamically more stable rings, such as cyclopentenones and cyclohexenones, is a general feature of intramolecular aldol reactions of 1,4- and 1,5-diketones, respectively. libretexts.org

Another important cyclization reaction is the Paal-Knorr synthesis, which involves the reaction of a γ-diketone with an amine to form a pyrrole (B145914). The reaction of 2,5-hexanedione with amino groups on proteins, for instance, leads to the formation of dimethylpyrrole adducts. researchgate.net This reaction is significant in the context of the neurotoxicity of n-hexane, as its metabolite, 2,5-hexanedione, can crosslink proteins through pyrrole formation. researchgate.net

Furthermore, the Dieckmann cyclization, an intramolecular Claisen condensation of diesters, provides a parallel for understanding ring-closure reactions. libretexts.orglibretexts.orgopenstax.org This reaction, which works best for 1,6- and 1,7-diesters to form five- and six-membered rings respectively, proceeds through the formation of an enolate ion from one ester group that then attacks the other ester group. libretexts.orglibretexts.orgopenstax.org While not directly involving a diketone, the principles of intramolecular nucleophilic attack and the preference for forming stable ring structures are analogous.

The Nazarov cyclization is another relevant pathway, particularly for α,β-unsaturated diketones, which can cyclize to form α-hydroxycyclopentenones. organic-chemistry.org This reaction can be catalyzed by the amphoteric nature of silica (B1680970) gel, which is believed to facilitate the formation of the enol tautomer necessary for the cyclization to occur. organic-chemistry.org

Detailed Analysis of Condensation Mechanisms

Condensation reactions are fundamental in organic synthesis and involve the joining of two molecules with the concurrent loss of a small molecule, such as water. numberanalytics.com The aldol condensation is a prime example, where two aldehydes or ketones react to form a β-hydroxy aldehyde or ketone. numberanalytics.com The mechanism, which can be catalyzed by acid or base, involves the formation of an enolate ion that acts as a nucleophile. numberanalytics.comresearchgate.net

For a compound like this compound, intermolecular condensation reactions are also possible. The presence of two ketone groups offers multiple sites for reaction. The general mechanism of an aldol condensation proceeds in several steps:

Enolate Formation: A base abstracts an α-hydrogen to form a nucleophilic enolate ion. numberanalytics.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another molecule. numberanalytics.com

Protonation: The resulting alkoxide is protonated to give a β-hydroxy ketone.

Dehydration: Often, under the reaction conditions, the β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone. numberanalytics.com

The Claisen condensation is a similar reaction involving esters, leading to the formation of β-keto esters. numberanalytics.com The mechanism also relies on the formation of an enolate ion which then acts as a nucleophile. numberanalytics.com

The Knoevenagel condensation is another important type of condensation reaction that can be used to form new carbon-carbon bonds. researchgate.net The synthesis of various heterocyclic compounds often utilizes condensation reactions. For example, the reaction of 1,2,4-triketone analogs with hydrazines can lead to the formation of pyrazoles and pyridazinones, with the reaction pathway being influenced by the substituents on the triketone and the reaction conditions. nih.gov

Insights into Oxidation and Reduction Pathways

The oxidation and reduction of dicarbonyl compounds like this compound are important transformations. Ketones are generally resistant to oxidation compared to aldehydes. youtube.com However, under forcing conditions, oxidation of ketones can occur. For instance, some 2-alkanones can be oxidized to γ- and δ-diketones using peroxodisulfate. researchgate.net The oxidation of organic compounds typically involves a gain of oxygen or a loss of hydrogen. 182.160.97

The reduction of diketones, on the other hand, is a more common transformation. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. youtube.com This reduction involves the gain of hydrogen. youtube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com For a γ-diketone, the reduction of one or both carbonyl groups can be achieved, leading to diols or hydroxyketones. The zinc reduction of γ-diketones has also been reported. acs.org

Cyclic voltammetry studies on β-diketones have shown that they undergo reduction at the β-diketonato backbone. mdpi.com This suggests that the carbonyl groups are the primary sites for electrochemical reduction.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a crucial role in controlling the selectivity and efficiency of reactions involving dicarbonyl compounds. Both acid and base catalysis are commonly employed in condensation reactions. researchgate.net The choice of catalyst can significantly influence the reaction pathway and the final product distribution.

In the context of γ-diketone synthesis, earth-abundant metal catalysts like cobalt(II) salts have been used for the oxidative coupling of aryl alkenes and ketones. acs.org This method provides a direct route to 1,4-dicarbonyl compounds without the need for pre-functionalized starting materials. acs.org Molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols also offers a pathway to γ-dicarbonyls. rsc.org

For cyclization reactions, the choice of catalyst is critical. The Nazarov cyclization of α,β-unsaturated diketones can be catalyzed by silica gel. organic-chemistry.org In tandem catalytic systems, a single catalyst can mediate multiple mechanistically distinct transformations. For example, a cerium catalyst can facilitate both a Ce(III)-mediated Nazarov cyclization and a Ce(IV)-mediated oxidative hydroxylation in a one-pot synthesis. acs.org

The efficiency of condensation reactions can also be enhanced through catalysis. Hydrotalcite-type catalysts have been designed for aldol condensations, where the hydroxyl groups on the catalyst surface activate the methylene (B1212753) compound by abstracting a proton. researchgate.net The use of organocatalysts, such as N-heterocyclic carbenes, has been explored for the desymmetrization of cyclic 1,3-diketones. nih.gov

Furthermore, in the context of copolymerization reactions involving epoxides and anhydrides, aluminum complexes with specific ligand backbones have been shown to be effective catalysts. rsc.org The structure of the ligand plays a significant role in the catalytic activity and selectivity of the reaction. rsc.org

Kinetic Studies and Determination of Rate-Limiting Steps

Understanding the kinetics of a reaction is essential for elucidating its mechanism and identifying the rate-limiting step. For intramolecular aldol reactions, the reversibility of all steps in the mechanism is a key factor in determining the product selectivity. libretexts.orgquora.com The final product distribution is governed by the relative thermodynamic stabilities of the possible products. libretexts.orgquora.com

In a study on the acid-catalyzed hydrolysis of a furan (B31954) derivative to form hexane-2,5-dione, the rate-limiting step was determined to be the protonation of the beta carbon of the furan ring. quora.com This leads to the formation of a stabilized carbocation, which is then attacked by water. quora.com

In the study of enzyme catalysis, understanding the stabilization of the transition state is key. For peptidyl prolyl cis-trans isomerases, the catalytic mechanism involves the preferential binding and stabilization of the transition state of the substrate. nih.gov This stabilization is achieved through favorable interactions with the enzyme's active site. nih.gov

Kinetic control versus thermodynamic control can also play a role in determining the outcome of a reaction. In the reaction of 1,2,4-triketone analogs with binucleophiles, the 1,4-addition product is formed under kinetic control, while the more thermodynamically stable pyrazole (B372694) product is favored at lower temperatures. urfu.ru

Advanced Computational and Theoretical Studies of 3 3 Chlorophenyl Hexane 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-(3-Chlorophenyl)hexane-2,5-dione at the molecular level.

Geometric Optimization and Conformational Analysis

The interplay of steric hindrance between the bulky chlorophenyl group and the acetyl groups, along with intramolecular interactions, governs the preferred conformations. It is generally observed in related phenyl-substituted ketones that conformations minimizing steric clash are energetically favored. researchgate.net For instance, the dihedral angle between the phenyl ring and the dione (B5365651) backbone is a key parameter investigated in these studies. In a related compound, 3-phenyltetrahydrofuran-2,5-dione, the dihedral angle between the phenyl ring and the planar tetrahydrofuran-2,5-dione ring was found to be 85.68(8)°. aurigeneservices.com

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (Predicted)

ParameterValue (Å/°)Description
C=O bond length~1.22 ÅTypical double bond character of a ketone.
C-C bond length (backbone)~1.53 ÅStandard single bond length in an alkane chain.
C-Cl bond length~1.75 ÅCharacteristic bond length for a chlorine atom attached to an aromatic ring.
C-C-C bond angle (backbone)~112°Tetrahedral geometry with slight distortions due to steric effects.
Dihedral Angle (Phenyl-Backbone)VariableDependent on the specific low-energy conformer, often optimized to reduce steric interactions.

This data is illustrative and based on typical values from computational studies of similar aromatic ketones.

Electronic Structure Properties (e.g., HOMO-LUMO Gap Analysis)

The electronic properties of this compound are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is typically localized on the electron-rich 3-chlorophenyl ring, while the LUMO is often centered on the electron-deficient carbonyl groups. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the energy levels of these orbitals. nih.gov

Table 2: Illustrative Electronic Properties of this compound (Predicted)

PropertyValue (eV)Significance
HOMO Energy~ -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy~ -1.8 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.7 eVIndicator of chemical reactivity and stability.

These values are illustrative and derived from DFT calculations on structurally related aromatic ketones.

Vibrational Frequency Analysis and Theoretical Spectroscopic Data

Vibrational frequency analysis, performed computationally, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of its constituent atoms.

Key vibrational modes for this molecule include the characteristic C=O stretching frequencies of the ketone groups, which are typically strong and appear in a distinct region of the IR spectrum. Aromatic C-H and C=C stretching vibrations from the chlorophenyl ring, as well as C-Cl stretching, are also identifiable. nih.govrsc.org Comparing the computed vibrational spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of its bonding environment. nih.gov

Table 3: Illustrative Theoretical Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretching (aromatic)3100 - 3000Stretching of C-H bonds on the phenyl ring.
C-H stretching (aliphatic)3000 - 2850Stretching of C-H bonds in the hexane (B92381) chain.
C=O stretching1725 - 1705Symmetric and asymmetric stretching of the two ketone groups.
C=C stretching (aromatic)1600 - 1450In-plane stretching of the carbon-carbon bonds in the phenyl ring.
C-Cl stretching800 - 600Stretching of the carbon-chlorine bond.

These frequencies are illustrative and based on typical ranges for the respective functional groups in DFT calculations.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and molecular electrostatic potential (MEP) maps, provide valuable information about the reactive sites of this compound.

The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen atoms of the carbonyl groups would exhibit a negative potential (red/yellow), indicating their susceptibility to electrophilic attack, while the regions around the carbonyl carbons would show a positive potential (blue), marking them as sites for nucleophilic attack.

Fukui functions go a step further by identifying which atoms are most likely to accept or donate electrons during a chemical reaction. This analysis can pinpoint the specific atoms within the molecule that are most reactive towards different types of reagents. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. clockss.org MD simulations can model the conformational changes of this compound in different environments, such as in various solvents or in the presence of other molecules. acs.orgorganic-chemistry.org

Molecular Modeling of Chemical Interactions (e.g., Binding Modes with Reagents)

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a molecule like this compound might bind to a receptor, such as an enzyme's active site. This is highly relevant in fields like drug discovery and materials science.

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity. These studies can identify key interactions, such as hydrogen bonds between the carbonyl oxygens and amino acid residues, or hydrophobic interactions involving the chlorophenyl ring. Such insights are invaluable for understanding the molecule's potential biological activity and for designing new molecules with improved binding properties.

Crystal Structure Prediction and Analysis of Intermolecular Interactions

Due to the absence of experimentally determined crystal structure data for this compound, computational methods serve as a powerful tool for predicting its solid-state arrangement and understanding the key intermolecular forces that govern its crystal packing. These predictions are informed by the known crystal structures of analogous compounds, such as substituted diketones and molecules containing chlorophenyl moieties.

Based on the analysis of structurally related compounds, a predicted crystal structure for this compound can be proposed. For instance, the crystal structure of 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione reveals an orthorhombic crystal system with a P212121 space group. researchgate.net It is plausible that this compound would also crystallize in a common space group, with the final arrangement dictated by the optimization of various non-covalent interactions.

The primary intermolecular interactions expected to stabilize the crystal lattice of this compound include:

Halogen Bonding: The chlorine atom on the phenyl ring is capable of forming halogen bonds, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the ketone groups. mdpi.comnih.govacs.org This type of interaction is a significant directional force in the crystal packing of many organochlorine compounds. researchgate.net

van der Waals Forces: Dispersive forces will be ubiquitous, contributing significantly to the cohesive energy of the crystal.

A hypothetical data table summarizing the predicted crystallographic parameters for this compound is presented below, based on analogies with similar reported structures.

Predicted Crystallographic ParameterValue
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2500
Z4
Key Intermolecular InteractionsHalogen bonding (C-Cl···O), C-H···O hydrogen bonds, π-π stacking

Advanced Topological Analyses (e.g., QTAIM, ELF) and Non-Covalent Interactions

Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide profound insights into the nature of chemical bonds and non-covalent interactions within a molecule and its crystalline form.

Quantum Theory of Atoms in Molecules (QTAIM):

The QTAIM analysis of the predicted crystal structure of this compound would allow for a quantitative characterization of the intermolecular interactions. This theory is based on the topology of the electron density, ρ(r). mdpi.com

For the expected non-covalent interactions, QTAIM analysis would likely reveal the following:

Bond Critical Points (BCPs): The presence of a BCP between a chlorine atom of one molecule and an oxygen atom of a neighboring molecule would confirm the existence of a halogen bond. Similarly, BCPs between hydrogen atoms and oxygen atoms would characterize C-H···O hydrogen bonds.

Electron Density at the BCP (ρ(r_bcp)): The value of ρ(r_bcp) is indicative of the strength of the interaction. For the anticipated halogen and hydrogen bonds, these values are expected to be relatively low, consistent with closed-shell interactions.

Laplacian of the Electron Density (∇²ρ(r_bcp)): A positive value of the Laplacian at the BCP is characteristic of non-covalent interactions, indicating a depletion of electron density at the critical point.

Energy Densities: The analysis of kinetic (G(r)) and potential (V(r)) energy densities at the BCP can further elucidate the nature of the interaction. For non-covalent bonds, the |V(r)|/G(r) ratio is typically less than 1.

Electron Localization Function (ELF):

The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, which is particularly useful for understanding the nature of chemical bonds and lone pairs. jussieu.fr An ELF analysis for this compound would be expected to show:

Core and Valence Basins: Distinct basins of high electron localization corresponding to the core electrons of carbon, oxygen, and chlorine atoms, as well as the valence electrons forming covalent bonds and lone pairs.

Localization of Lone Pairs: High ELF values would be observed around the oxygen atoms of the carbonyl groups, corresponding to their lone pairs of electrons. These are the regions that would likely act as the nucleophilic sites in intermolecular interactions.

Disynaptic Basins: These basins, located between two atoms, represent covalent bonds. The C-C, C-H, C=O, and C-Cl bonds would all be characterized by such basins.

Visualization of Non-Covalent Interactions: In the context of intermolecular interactions, ELF can help to visualize the regions of electron density that are involved. For instance, the interaction between the region of high electron localization on the oxygen (lone pair) and a region of lower electron localization on a neighboring atom (such as a hydrogen in a C-H bond or the chlorine in a C-Cl bond) would be apparent. mdpi.com

Together, QTAIM and ELF analyses would provide a detailed and quantitative picture of the electronic structure and the subtle non-covalent forces that dictate the supramolecular assembly of this compound in the solid state.

Structure Reactivity and Structure Property Relationships of 3 3 Chlorophenyl Hexane 2,5 Dione Derivatives

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The presence of a 3-chloro substituent on the phenyl ring of 3-(3-Chlorophenyl)hexane-2,5-dione significantly impacts its chemical reactivity and the selectivity of its reactions. The chlorine atom is an electron-withdrawing group, primarily through its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. nih.govacs.org However, its influence extends to the reactivity of the dicarbonyl system.

In the context of the Paal-Knorr synthesis, a cornerstone reaction for 1,4-diketones to form furans, pyrroles, and thiophenes, the electronic nature of the substituent on the phenyl ring can dictate the reaction rate and regioselectivity. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The electron-withdrawing nature of the chloro group decreases the electron density on the phenyl ring, which in turn can influence the acidity of the α-protons and the nucleophilicity of the carbonyl oxygens.

The Paal-Knorr reaction typically proceeds via acid-catalyzed enolization of one carbonyl group, followed by intramolecular nucleophilic attack by the enol oxygen on the second protonated carbonyl. wikipedia.org The 3-chloro substituent can affect the relative rates of enolization at the C-1 and C-4 positions. However, given its distance from the carbonyl groups, this effect might be less pronounced than in cases where the substituent is directly attached to the carbonyl or the α-carbon.

Impact of Stereochemical Features on Reaction Outcomes

A critical structural feature of this compound is the presence of a stereocenter at the C-3 position, where the 3-chlorophenyl group is attached. This chirality has profound implications for the stereochemical outcomes of its reactions.

The Paal-Knorr synthesis, when applied to a chiral, non-racemic 1,4-diketone, can lead to the formation of chiral heterocyclic products. Research has shown that the cyclization of diastereomers of 3,4-disubstituted-2,5-hexanediones proceeds at different rates, indicating that the stereochemistry of the starting dione (B5365651) is crucial in the rate-determining step of the reaction. wikipedia.orgorganic-chemistry.org This suggests that the cyclization occurs in a concerted step with enol formation, rather than through a common enol intermediate. organic-chemistry.org

For this compound, any reaction that creates a new stereocenter will potentially lead to the formation of diastereomers. The existing stereocenter at C-3 will influence the facial selectivity of nucleophilic attack on the carbonyl groups or electrophilic attack on an enol or enolate intermediate. This can result in one diastereomer being formed in excess over the other, a phenomenon known as diastereoselectivity. The degree of diastereoselectivity will depend on the specific reaction conditions, the reagents used, and the steric and electronic interactions in the transition state.

For example, in a Paal-Knorr pyrrole (B145914) synthesis with a primary amine, the initial formation of a hemiaminal and its subsequent cyclization will be influenced by the stereochemistry at C-3, potentially leading to a mixture of diastereomeric pyrrolidine (B122466) intermediates, which then dehydrate to the final pyrrole product. rgmcet.edu.in

Correlation of Molecular Architecture with Spectroscopic Signatures

The spectroscopic signatures of this compound are directly correlated with its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons of the 3-chlorophenyl group will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The methine proton at the chiral center (C-3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (at C-4) would be diastereotopic due to the adjacent stereocenter and are expected to appear as a complex multiplet. The two methyl groups (at C-1 and C-6) would likely appear as singlets, though they might be magnetically non-equivalent depending on the conformational dynamics of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 12 carbons in the molecule. The two carbonyl carbons would appear at the most downfield chemical shifts (typically δ 200-210 ppm). The aromatic carbons would appear in the range of δ 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The chiral methine carbon (C-3) and the methylene carbon (C-4) would appear in the aliphatic region, along with the two methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1700-1725 cm⁻¹. chemicalbook.comchemicalbook.com The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃ClO₂). A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO) and other characteristic fragments.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Signature
¹H NMRAromatic protons (m, ~7.0-7.5 ppm), C3-H (m), C4-H₂ (m), C1-H₃ (s), C6-H₃ (s)
¹³C NMRC=O (~205-210 ppm), Aromatic C (~125-145 ppm), C-Cl (~134 ppm), Aliphatic C (~30-60 ppm)
IR (cm⁻¹)C=O stretch (~1715), Aromatic C=C stretch (~1475, 1570), C-Cl stretch (~700-800)
Mass Spectrometry (m/z)Molecular ion [M]⁺ and [M+2]⁺ in ~3:1 ratio, fragments from loss of acyl groups

Computational Predictions versus Experimental Observations in Reactivity and Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and rationalize the reactivity and stability of molecules like this compound. researchgate.net These theoretical calculations can provide insights that complement and sometimes precede experimental findings.

Conformational Analysis and Stability: DFT calculations can be used to determine the relative energies of different conformers of the molecule. The rotational barriers around the C-C single bonds can be calculated to understand the flexibility of the hexane-dione chain and the preferred orientation of the 3-chlorophenyl group. The most stable conformer is likely to be the one that minimizes steric interactions.

Electronic Properties and Reactivity: Computational models can map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions. This can help predict the sites of nucleophilic and electrophilic attack. For instance, the calculations would likely show the carbonyl carbons to be electrophilic and the carbonyl oxygens to be nucleophilic. The model can also quantify the inductive effect of the chloro substituent on the charge distribution in the molecule.

Reaction Mechanisms and Transition States: DFT calculations can be employed to model the reaction pathways of, for example, the Paal-Knorr synthesis. By locating the transition state structures and calculating their energies, one can predict the activation barriers for different reaction pathways. This can help in understanding the regioselectivity and stereoselectivity of the reaction. For instance, the relative energies of the transition states leading to the two possible furan (B31954) products (2-methyl-5-(3-chlorophenyl)furan and 2-acetyl-4-(3-chlorophenyl)furan) could be calculated to predict the major product.

Applications of 3 3 Chlorophenyl Hexane 2,5 Dione in Organic Synthesis

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Dicarbonyl compounds are fundamental building blocks in organic synthesis due to their ability to participate in a wide array of chemical transformations. wikipedia.org The 1,4-dicarbonyl structure, as seen in hexane-2,5-dione, is particularly important for the construction of five-membered heterocyclic rings. wikipedia.orgresearchgate.net

The most prominent application of 1,4-dicarbonyl compounds is in the Paal-Knorr synthesis, a classic method for the preparation of furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-dione.

Furan (B31954) Synthesis: In the presence of an acid catalyst, 3-(3-Chlorophenyl)hexane-2,5-dione can be expected to undergo intramolecular cyclization to form a substituted furan. The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration. organic-chemistry.org

Pyrrole (B145914) Synthesis: When reacted with a primary amine or ammonia (B1221849), 1,4-diones yield substituted pyrroles. organic-chemistry.orgresearchgate.net The reaction of this compound with an appropriate amine would likely lead to the formation of an N-substituted 2-(3-chlorophenyl)-3,6-dimethylpyrrole. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.orgresearchgate.net

Thiophene Synthesis: Thiophenes can be synthesized from 1,4-diones by treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.org This would convert the carbonyl groups into thiocarbonyls, which then cyclize to form the thiophene ring.

The general scheme for the Paal-Knorr synthesis is illustrated below:

ReactantReagentProduct
1,4-DioneAcid (e.g., H₂SO₄)Furan
1,4-DioneAmine (R-NH₂)Pyrrole
1,4-DioneSulfurizing Agent (e.g., P₄S₁₀)Thiophene

Multistep synthesis allows for the construction of complex molecules from simpler starting materials through a series of chemical reactions. vapourtec.com The strategic placement of the dicarbonyl groups in this compound allows for the potential formation of various carbocyclic and heterocyclic systems. The chlorophenyl group can also be a handle for further functionalization, for example, through cross-coupling reactions.

Role in Methodological Developments in Organic Chemistry

There is no specific information in the reviewed literature to suggest that this compound has played a significant role in major methodological developments in organic chemistry. Research in this area often focuses on the development of new reactions or the refinement of existing ones, and while dicarbonyl compounds are frequently used as substrates, the specific contribution of this particular compound is not highlighted.

Potential in Supramolecular Chemistry and Self-Assembly

Similarly, the potential of this compound in supramolecular chemistry and self-assembly has not been specifically explored in the available literature. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, and self-assembly is the spontaneous organization of molecules into ordered structures. While dicarbonyl compounds can participate in hydrogen bonding and other non-covalent interactions, which are the basis of self-assembly, there are no documented studies focusing on this compound in this context.

Future Research Directions and Unexplored Avenues for 3 3 Chlorophenyl Hexane 2,5 Dione

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The synthesis of specific stereoisomers of 3-(3-Chlorophenyl)hexane-2,5-dione is a critical area for future research. The development of novel and efficient asymmetric synthetic methods would provide access to enantiomerically pure forms of the compound, which is often crucial for applications in medicinal chemistry and materials science. Current research in asymmetric synthesis often involves the use of chiral catalysts to control the stereochemical outcome of a reaction. rsc.org Future work could focus on identifying or designing catalysts that are highly selective for the synthesis of one enantiomer of this compound over the other. This could involve screening existing chiral catalysts or developing new catalytic systems tailored for this specific transformation. The exploration of organocatalysis, which uses small organic molecules as catalysts, could also offer a powerful and environmentally friendly approach to achieving high levels of enantioselectivity. rsc.org

Exploration of Photochemical and Electrochemical Transformations

The use of light (photochemistry) and electricity (electrochemistry) to drive chemical reactions offers unique advantages, including mild reaction conditions and the ability to access reactive intermediates that are difficult to generate through traditional thermal methods. nih.govacs.org Future research should explore the photochemical and electrochemical transformations of this compound.

Photochemical studies could investigate intramolecular cyclization reactions, rearrangements, or the introduction of new functional groups upon irradiation with light of a specific wavelength. nih.goviupac.org For instance, the dicarbonyl moiety could undergo photochemical reactions to form cyclobutanol (B46151) derivatives or other complex ring systems. iupac.org

Electrochemical methods could be employed for selective oxidations or reductions of the functional groups present in the molecule. acs.org This could provide a green and efficient alternative to traditional chemical reagents for these transformations. The development of electrocatalytic systems could further enhance the selectivity and efficiency of these reactions.

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.org Integrating the synthesis of this compound and its derivatives into a flow chemistry setup is a promising avenue for future research.

This approach would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.orgillinois.edu Automated flow systems could be developed for the high-throughput screening of reaction conditions and for the production of larger quantities of the target compound. magritek.com This would be particularly valuable for industrial applications where large-scale synthesis is required. The use of packed-bed reactors or microreactors within a flow system could further enhance reaction efficiency. illinois.edu

Investigation of Emerging Catalytic Systems for Unique Transformations

The field of catalysis is constantly evolving, with new and innovative catalytic systems being developed. Future research on this compound should investigate the use of these emerging catalytic systems to achieve unique and challenging transformations. This could include the use of photoredox catalysis, which combines visible light with a photocatalyst to initiate single-electron transfer processes, enabling a wide range of novel reactions. acs.org

Furthermore, the exploration of dual-catalysis systems, where two different catalysts work in concert to promote a single transformation, could open up new possibilities for the functionalization of the molecule. Homogeneous catalysts, such as ruthenium and iridium complexes, have shown promise in the transformation of related dicarbonyl compounds and could be adapted for this compound. acs.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time monitoring of chemical reactions can provide invaluable insights. researchgate.netacs.org Future research should focus on applying these techniques to the synthesis and transformations of this compound.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. magritek.comresearchgate.net This information can help to elucidate reaction pathways, identify transient intermediates, and optimize reaction conditions for improved efficiency and selectivity. Mass spectrometry-based techniques can also provide real-time feedback on reaction progress. acs.orgwaters.com The development of specialized probes and flow cells can facilitate the integration of these spectroscopic techniques with flow chemistry setups, enabling continuous, online reaction analysis. magritek.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(3-Chlorophenyl)hexane-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via modified Paal-Knorr reactions. For example, β-cyclodextrin (β-CD) in aqueous media enhances regioselectivity and yield when reacting hexane-2,5-dione derivatives with aromatic amines (e.g., 2.4 mmol diketone, 1 mmol diamine, 20 mol% β-CD, H₂O, 60°C, 24 h) . Catalytic protocols using organocatalysts like L-tryptophan under solvent-free conditions (70°C, 1–2 h) achieve 86–97% yields for structurally similar diketones . Optimization should focus on solvent choice, catalyst loading, and temperature to mitigate side reactions.

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and diketone carbonyls (δ ~200–210 ppm).
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS in negative ion mode can detect molecular ion peaks (e.g., [M-H]⁻) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (as in ) provides precise structural data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³; PAC-3: 140 mg/m³) for chlorophenol derivatives .
  • Containment : Use fume hoods and liquid-binding materials (e.g., diatomite) for spill cleanup. Avoid discharge into waterways due to potential environmental toxicity .

Advanced Research Questions

Q. How do organocatalysts influence the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Enzymatic and organocatalytic methods enable enantioselective synthesis. For example, alcohol dehydrogenase enzymes efficiently produce both (R,R) and (S,S) enantiomers of hexane-2,5-diol derivatives, though (S,S) yields may require optimization . Substrate inhibition models (e.g., Gre2p enzyme kinetics with hexane-2,5-dione) reveal deviations from Michaelis-Menten behavior, necessitating advanced kinetic modeling (Table 1) .

Q. What metabolic pathways involve this compound, and how do its metabolites impact toxicity studies?

  • Methodological Answer : The compound may undergo hydroxylation to form 3-hydroxyhexane-2,5-dione, a neurotoxin and metabotoxin linked to branched-chain amino acid metabolism . Use LC-MS/MS to track metabolite formation in hepatic microsomal assays. Compare toxicity profiles using in vitro models (e.g., neuronal cell lines) to assess neurotoxic potential.

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Chromatographic Interference : Co-elution with chlorinated byproducts can occur. Use tandem mass spectrometry (MRM mode) with isotopic labeling for specificity.
  • Sensitivity : Enhance detection limits via derivatization (e.g., hydrazine-based reagents for carbonyl groups) followed by fluorescence or electrochemical detection .

Q. How can substrate inhibition kinetics be modeled for enzymes interacting with this compound?

  • Methodological Answer : For enzymes like Gre2p, fit kinetic data to the substrate inhibition model:
    v=Vmax[S]Km+[S]+[S]2Kiv = \frac{V_{\text{max}} [S]}{K_m + [S] + \frac{[S]^2}{K_i}}

Parameters derived from spectrophotometric NADPH assays (λ = 340 nm) show higher KmK_m and kcatk_{\text{cat}} compared to Michaelis-Menten models (Table 1) . Validate using isothermal titration calorimetry (ITC) for enthalpy changes.

Q. What role does this compound play in ligand-receptor binding studies?

  • Methodological Answer : The compound is used to probe procymidone’s interaction with androgen receptors in rodents. Employ competitive binding assays (e.g., fluorescence polarization) with purified receptors and radiolabeled ligands. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and steric clashes due to the chlorophenyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.